Ammonium bromide ((ND4)Br) (6CI,8CI,9CI)
Description
BenchChem offers high-quality Ammonium bromide ((ND4)Br) (6CI,8CI,9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium bromide ((ND4)Br) (6CI,8CI,9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
Br2H8N2 |
|---|---|
Molecular Weight |
203.93 g/mol |
IUPAC Name |
tetradeuterioazanium;dibromide |
InChI |
InChI=1S/2BrH.2H3N/h2*1H;2*1H3/i/hD8 |
InChI Key |
VFGVNLNBQPXBKA-KTOHAENGSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[Br-].[Br-] |
Canonical SMILES |
[NH4+].[NH4+].[Br-].[Br-] |
Origin of Product |
United States |
Significance of Isotopic Substitution in Probing Condensed Matter Phenomena
Isotopic substitution, the replacement of an atom with one of its isotopes, is a fundamental technique in the physical sciences for elucidating the properties of molecules and solids. blogspot.comrsc.org While isotopes of an element share the same number of protons and electrons, and thus similar chemical properties, they differ in the number of neutrons, leading to a difference in atomic mass. unibestpharm.com This mass difference is the key to the utility of isotopic substitution in condensed matter research.
The change in atomic mass upon isotopic substitution directly affects vibrational properties within a material. rsc.orgslideshare.net Heavier isotopes lead to lower vibrational frequencies of chemical bonds. slideshare.netbritannica.com This alteration can have a cascade of effects on the macroscopic properties of a solid, including its thermal and elastic characteristics. onlinescientificresearch.com For instance, the study of how transition temperatures in superconductors shift with isotopic substitution was a crucial piece of evidence in the development of the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, highlighting the role of electron-phonon interactions. blogspot.com
Historical Context and Evolution of Research on Ammonium Halides
The study of ammonium (B1175870) halides, a class of compounds with the general formula NH₄X (where X is a halogen), has a long and rich history in solid-state science. These compounds are known for their interesting structural phase transitions at different temperatures and pressures. acs.org Early research, dating back to the 1920s, focused on determining the crystal structures of these materials in their various phases. acs.org
Ammonium chloride (NH₄Cl) and ammonium bromide (NH₄Br) have been particularly well-studied due to the orientational disorder of the ammonium (NH₄⁺) ion within the crystal lattice. mfa.orgwikipedia.orgresearchgate.net The tetrahedral NH₄⁺ ion can adopt different orientations, and the transitions between ordered and disordered states of these ions drive the observed phase transitions.
The advent of neutron scattering techniques in the mid-20th century revolutionized the study of ammonium halides. aps.orgosti.gov Neutrons are particularly sensitive to the positions of light atoms like hydrogen, making neutron diffraction an ideal tool for determining the orientation of the NH₄⁺ ions. osti.gov This led to a more detailed understanding of the crystal structures and the nature of the phase transitions in these materials. osti.govmaterialsproject.orgacs.org
Rationale for Focusing on Deuterated Analogs in Academic Studies
The specific focus on deuterated analogs like ammonium (B1175870) bromide ((ND₄)Br) in academic research stems from several key advantages offered by the substitution of hydrogen with deuterium (B1214612).
One of the primary motivations is the significant difference in the neutron scattering cross-sections of hydrogen and deuterium. Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal in neutron scattering experiments. In contrast, deuterium has a much smaller incoherent scattering cross-section and a larger coherent scattering cross-section. This makes deuterated samples, such as (ND₄)Br, ideal for neutron scattering studies aimed at determining crystal and magnetic structures, as well as for studying lattice dynamics and orientational fluctuations of the ammonium ion. aps.orgaip.orgnist.govnih.govornl.gov
Furthermore, the change in mass upon deuteration significantly alters the vibrational modes of the ammonium ion. This isotopic shift is invaluable for vibrational spectroscopy techniques like infrared (IR) and Raman spectroscopy. By comparing the spectra of the hydrogenated and deuterated compounds, researchers can more easily assign specific vibrational modes to the motions of the ammonium ion.
In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium NMR provides a powerful probe of local environments and dynamics. acs.orgresearchgate.netosti.gov The replacement of protons with deuterons in (ND₄)Br allows for detailed studies of the reorientational motions of the ammonium ion and the dynamics associated with phase transitions. aip.org
Detailed Research Findings on (ND₄)Br
Research on (ND₄)Br has provided crucial insights into its structural phases and the dynamics of the deuterated ammonium ion. Neutron scattering studies have been instrumental in characterizing the different phases of (ND₄)Br. For instance, quasielastic neutron scattering has been used to study the orientational fluctuations of the ND₄⁺ ion in the β-phase of (ND₄)Br. aip.org
The phase transitions in (ND₄)Br have been a subject of intense investigation. The substitution of deuterium for hydrogen can shift the transition temperatures compared to its hydrogenated counterpart, NH₄Br. This isotope effect on the transition temperatures provides valuable information about the role of the ammonium ion's motion in driving these transitions.
Below is a data table summarizing some of the known crystallographic and phase transition data for ammonium bromide and its deuterated analog.
| Property | Ammonium Bromide (NH₄Br) | Deuterated Ammonium Bromide ((ND₄)Br) |
| Crystal Structure (Room Temp) | Cubic (CsCl-type, disordered NH₄⁺) | Cubic (CsCl-type, disordered ND₄⁺) |
| Phase Transition γ-δ (K) | ~235 K | ~215 K |
| Phase Transition δ-ε (K) | ~78 K | ~108 K |
| Primary Research Technique | X-ray and Neutron Diffraction | Neutron Scattering, NMR Spectroscopy |
Note: The exact transition temperatures can vary slightly depending on the experimental conditions and sample purity.
The study of deuterated ammonium bromide ((ND₄)Br) continues to be an active area of research, providing a model system for understanding the complex interplay between structure, dynamics, and isotopic effects in the solid state. The insights gained from studying this seemingly simple compound have broad implications for various fields, including materials science and condensed matter physics.
Advancements in the Synthesis and Preparation of Deuterated Ammonium Bromide Crystals for Scientific Research
The synthesis and preparation of high-purity, single-crystalline deuterated ammonium bromide ((ND₄)Br) are critical for a range of rigorous academic investigations, particularly in the fields of solid-state physics and chemistry. The unique properties of these crystals, stemming from the substitution of hydrogen with its heavier isotope deuterium, allow for detailed studies of molecular dynamics, phase transitions, and quantum effects in condensed matter. This article delineates the established methodologies for the synthesis, crystal growth, and isotopic characterization of (ND₄)Br.
Phase Transitions and Their Underlying Mechanisms in Nd4 Br Systems
Pressure-Temperature (P-T) Phase Diagram Elucidation
The pressure-temperature (P-T) phase diagram of ammonium (B1175870) bromide is notably complex, featuring at least four distinct solid phases. bohrium.com For the deuterated compound, (ND₄)Br, a triple point where three phases coexist has been identified at a temperature of 202 K and a pressure of 66 MPa. researchgate.net This diagram maps the stability regions of these phases and the conditions under which transitions occur.
High-Pressure Induced Structural Transformations
At ambient pressure, (ND₄)Br exists in a disordered cubic phase (Phase II), which adopts a CsCl-type structure where the ND₄⁺ ions are orientationally disordered. bohrium.com As pressure is increased, the compound undergoes several structural transformations. A notable high-pressure phase, often referred to as Phase V or OII, is characterized as a cubic structure where the ammonium ions become ordered. bohrium.com The phonon and internal vibrational spectra of this ordered cubic phase closely resemble those of the ordered phase of ammonium chloride. bohrium.com
Studies extending to very high pressures have traced the melting curve of NH₄Br, which is expected to be similar for (ND₄)Br. The melting temperature reaches 523°C at approximately 0.2 kbar. capes.gov.br The phase diagram includes II-I-liquid triple points, indicating the intersection of different solid phases with the liquid state. capes.gov.br
Table 1: High-Pressure Phase Transitions in Ammonium Bromide Systems
| Transition | Pressure Range | Initial Phase | Final Phase | Key Characteristics | Source |
|---|---|---|---|---|---|
| II → V (OII) | High Pressure | Disordered Cubic (CsCl-type) | Ordered Cubic | Ordering of ammonium ions. bohrium.com | bohrium.com |
| Solid → Liquid | ~0.2 kbar | Solid (Phase I) | Liquid | Melting temperature of 523°C. capes.gov.br | capes.gov.br |
Low-Temperature Phase Transitions and Stability Regions
At atmospheric pressure, cooling (ND₄)Br induces phase transitions to structures with a higher degree of order. The primary order-disorder transition for NH₄Br occurs at 235 K, where the disordered cubic structure (Phase II) transforms into a tetragonal phase (Phase III). bohrium.com
Table 2: Low-Temperature Phase Transitions in (ND₄)Br
| Transition | Temperature (at 66 MPa) | Volume Change | Stability Region | Source |
|---|---|---|---|---|
| δ → γ | Below 202 K | Expansion | Stable at lower temperatures. researchgate.net | researchgate.net |
| γ → β | Above 202 K | Contraction | Stable at intermediate temperatures. researchgate.net | researchgate.net |
Pressure-Induced Order-Disorder Transitions (e.g., Phase II to IV)
The phase transitions in (ND₄)Br are fundamentally linked to the orientational ordering of the tetrahedral ND₄⁺ ions within the crystal lattice. The transition from the disordered cubic Phase II to the tetragonal Phase III at low temperature is a classic example of an order-disorder transition. bohrium.comaps.org
Under pressure, the transition from the disordered cubic Phase II to the ordered cubic Phase V (OII) is another manifestation of this phenomenon. bohrium.com Similarly, the δ-γ and γ-β transitions observed at low temperatures are driven by changes in the orientational order of the ND₄⁺ tetrahedra. researchgate.net The entropy changes associated with these transitions can be successfully explained by an order-disorder model, confirming that the arrangement of the ammonium ions is the primary mechanism driving these structural changes. researchgate.net
Thermodynamic Characterization of Phase Transitions
The stability and transformation between the various phases of (ND₄)Br are governed by thermodynamic principles. The measurement of heat capacity, enthalpy, and entropy provides critical insights into the nature of these transitions.
Anomalies in Heat Capacity Near Transition Points
Calorimetric measurements on (ND₄)Br crystals have revealed distinct anomalies in the heat capacity (Cₚ) that correspond to phase transitions. researchgate.net A notable heat capacity anomaly is observed on the high-temperature side of the δ-γ phase transition. researchgate.net This anomaly is not a sharp peak but rather a broader feature, which has been attributed to the spatial fluctuation of domains belonging to the γ and δ phases coexisting within the crystal. researchgate.net
Furthermore, an additional anomalous peak in heat capacity appears just below the pressure of the triple point (66 MPa), located in the temperature range between the δ-γ and γ-β transitions. researchgate.net This has been interpreted as an effect of superheating in the δ-γ phase transition, coupled with the coexistence of δ and γ phase domains. researchgate.net Such anomalies, often called Schottky anomalies in other systems, are indicative of systems with a limited number of accessible energy levels, which in this case correspond to the different orientational states of the ND₄⁺ ions. wikipedia.orgscirp.org
Table 3: Heat Capacity Anomalies in (ND₄)Br
| Anomaly Location | Associated Transition | Proposed Mechanism | Source |
|---|---|---|---|
| High-temperature side of δ-γ transition | δ-γ | Spatial fluctuation of δ and γ phase domains. researchgate.net | researchgate.net |
| Below triple point pressure | Between δ-γ and γ-β | Superheating effects and coexistence of δ and γ domains. researchgate.net | researchgate.net |
Enthalpic and Entropic Contributions to Phase Stability
Phase transitions represent a competition between energy (enthalpy, H) and disorder (entropy, S). cambridge.org At a given transition temperature (T), the change in Gibbs free energy (G) is zero, and the relationship between the enthalpic and entropic contributions is given by ΔS = ΔH/T. youtube.com
For (ND₄)Br, the total entropy of transition from the δ phase to the β phase was found to be independent of pressure. researchgate.net This experimental result strongly supports the interpretation of the transition as being driven by an order-disorder mechanism concerning the orientations of the ND₄⁺ tetrahedra. researchgate.net The magnitude of the entropy change can be directly correlated with the change in the number of available orientational states for the ammonium ions as the crystal moves from a more ordered phase (δ) to a less ordered one (β). researchgate.net
The stability of each phase is also influenced by its volume, especially under pressure. The PΔV term in the enthalpy (H = U + PV) becomes significant. The observed volume expansion during the δ-γ and δ-β transitions and contraction during the γ-β transition directly impact the slopes of the phase boundaries in the P-T diagram, in accordance with the Clapeyron equation. researchgate.netuni-frankfurt.de
Table 4: Thermodynamic Characteristics of Phase Transitions in (ND₄)Br
| Transition | Pressure Dependence of ΔS | Driving Mechanism | Volumetric Effect | Source |
|---|---|---|---|---|
| δ → β | Independent of pressure | Order-disorder of ND₄⁺ tetrahedra | Net Expansion | researchgate.net |
| δ → γ | - | Order-disorder of ND₄⁺ tetrahedra | Expansion | researchgate.net |
| γ → β | - | Order-disorder of ND₄⁺ tetrahedra | Contraction | researchgate.net |
Hysteresis Effects and Metastability Phenomena in Phase Transformations
The phase transitions in ammonium bromide, including its deuterated form (ND₄)Br, are characterized by changes in the orientational ordering of the ammonium (or deuterated ammonium) tetrahedra within the crystal lattice. These transitions, particularly those of a first-order nature, are often accompanied by thermal hysteresis and the appearance of metastable states.
Hysteresis Effects:
Metastability Phenomena:
Metastability is a state that is stable against small perturbations but is not in the system's state of lowest free energy. arxiv.org In the context of (ND₄)Br phase transitions, a metastable phase can persist temporarily outside of its thermodynamically stable temperature and pressure range. For instance, upon rapid cooling, a high-temperature disordered phase might be "frozen-in" to a lower temperature where an ordered phase is more stable. The transition to the stable phase is kinetically hindered, meaning it requires overcoming a significant energy barrier. The study of related compounds like methylammonium (B1206745) bromide has shown that some solid phases can be thermodynamically metastable, spontaneously transforming into a more stable phase (in that case, a liquid) over a long period. This highlights that what may appear as a stable phase could be a long-lived metastable state.
The presence of numerous metastable states is a known feature in systems with rugged free-energy landscapes, such as frustrated disordered magnets. arxiv.org While (ND₄)Br is a more ordered crystalline system, the concept of surmounting energy barriers to transition from a metastable to a stable state is a shared principle. arxiv.org The decay of such a metastable phase is a process of nucleation and growth, where small domains of the stable phase form and then expand.
Phase Behavior in Mixed Ammonium Halide Systems Involving (ND₄)Br
The introduction of other ions into the ammonium bromide lattice to form mixed crystals, such as (ND₄)ₓK₁₋ₓI or NH₄BrₓCl₁₋ₓ, leads to rich and complex phase diagrams. The competition between different interactions and the effects of ionic size and disorder significantly influence the phase transitions.
The NH₄BrₓCl₁₋ₓ System:
In mixed crystals of NH₄BrₓCl₁₋ₓ, a competition exists between the "ferro" ordering favored by NH₄Cl and the "antiferro" ordering characteristic of NH₄Br. aps.orgaps.org This results in a complex pressure-temperature-composition (p-T-x) phase diagram. At atmospheric pressure, the system exhibits a disordered (D) phase at high temperatures, where the ammonium ions are randomly oriented. aps.org Depending on the concentration of bromide ions (x), the system transitions into either a ferro-ordered (F) phase or an antiferro-ordered (AF) phase at lower temperatures. aps.org A key feature of this system is the existence of a triple point where the D, F, and AF phases coexist. The transition temperatures are highly dependent on the composition, as illustrated in the table below.
Interactive Data Table: Phase Transitions in NH₄BrₓCl₁₋ₓ at Atmospheric Pressure
| Bromide Concentration (x) | Transition | Transition Temperature (K) | Notes |
| 0 (Pure NH₄Cl) | D ↔ F | ~242 | Ferroelectric ordering |
| 0.04 | D ↔ F | ~230 | |
| 0.51 | D ↔ AF | ~250 | Antiferroelectric ordering |
| 1 (Pure NH₄Br) | D ↔ AF | ~234.5 | Antiferroelectric ordering |
The (ND₄)ₓK₁₋ₓI and Related Rb₁₋ₓ(NH₄)ₓI Systems:
Due to the similar ionic radii of K⁺ and Rb⁺, the Rb₁₋ₓ(NH₄)ₓI system serves as a good model to understand the phase behavior of (ND₄)ₓK₁₋ₓI. Studies on Rb₁₋ₓ(NH₄)ₓI have revealed a fascinating interplay between the concentration of ammonium ions and the resulting crystal structure and ordering at low temperatures.
For low concentrations of NH₄⁺, the system behaves similarly to pure RbI. However, as the ammonium concentration (x) increases, the orientational ordering of the NH₄⁺ tetrahedra begins to play a dominant role. At intermediate concentrations (e.g., x = 0.40), an "orientational glass" state is observed at low temperatures. iaea.org In this state, the orientations of the NH₄⁺ ions are frozen in a random configuration without long-range order. At higher ammonium concentrations (e.g., x = 0.66), the system undergoes a phase transition from a disordered cubic α-phase (NaCl-type) to an ordered γ-phase at low temperatures. iaea.org
For the deuterated mixed system (ND₄)ₓK₁₋ₓI, at ambient conditions, it exhibits the same NaCl-type structure (α-phase) as its protonated counterparts for concentrations of x = 0.5, 0.7, and 0.8. This system is known to undergo a reversible transition to a high-pressure phase with a CsCl-like structure. aps.org
Interactive Data Table: Phases Observed in Rb₁₋ₓ(NH₄)ₓI at Low Temperatures
| Ammonium Concentration (x) | Observed Low-Temperature Phase | Description |
| < 0.16 | Dynamically Disordered | NH₄⁺ ions are not static but lack long-range order. |
| ~ 0.40 | Orientational Glass (α-phase) | Randomly frozen orientations of NH₄⁺ ions. |
| 0.66 | Ordered γ-phase | Long-range orientational order of NH₄⁺ ions. |
| 0.77 | γ-phase and δ-phase | Under pressure, can exhibit both antiferroelectric (γ) and ferroelectric (δ) ordering. aps.org |
Note: This table is based on neutron scattering studies of the Rb₁₋ₓ(NH₄)ₓI system. aps.orgiaea.org
Spectroscopic Characterization and Vibrational Dynamics of Nd₄ Br
The deuterated ammonium (B1175870) bromide salt, (ND₄)Br, serves as a significant model system for studying the intricate interplay of molecular dynamics, lattice vibrations, and structural phase transitions in solids. The substitution of hydrogen with deuterium (B1214612) provides a unique isotopic lens to probe these phenomena with enhanced sensitivity using various spectroscopic techniques.
Theoretical and Computational Studies of Nd4 Br
First-Principles Electronic Structure Calculations (Ab Initio)
First-principles, or ab initio, calculations are a class of quantum mechanical methods that rely only on fundamental physical constants, without the need for experimental data as input. osti.gov These methods are crucial for predicting the electronic and structural properties of materials from the ground up. osti.govnih.govarxiv.org The primary goal of these calculations is to solve the many-body Schrödinger equation for the electrons in the system, which is typically accomplished within the framework of Density Functional Theory (DFT). osti.gov DFT provides a way to map the complex many-electron problem onto a more manageable system of non-interacting electrons moving in an effective potential. osti.gov
For a system like (ND4)Br, ab initio calculations can elucidate the nature of the chemical bonding, the electronic band structure, and the density of states (DOS). arxiv.org These calculations involve determining the ground-state energy of the crystal for a given atomic arrangement. By systematically varying the atomic positions and unit cell parameters, one can predict stable crystal structures and their corresponding electronic properties. aps.org For instance, ab initio simulations have been successfully used to study the structural and elastic properties of related ammonium (B1175870) compounds, such as ammonium carbamate, showing good agreement with experimental data. nih.gov
The insights gained from first-principles calculations on (ND4)Br include:
Bonding and Charge Distribution: Understanding the covalent character of the N-D bonds within the ammonium cation and the ionic interaction between the ND4+ and Br- ions.
Electronic Band Structure: Determining whether (ND4)Br is an insulator or a semiconductor and the magnitude of its band gap.
Vibrational Properties: Calculating the phonon dispersion curves, which are related to the vibrational modes of the crystal lattice. These can be compared with experimental techniques like infrared and Raman spectroscopy. researchgate.net
These calculations provide a fundamental, microscopic understanding that complements and helps interpret experimental findings. researchgate.net
Molecular Dynamics and Monte Carlo Simulations of Phase Transitions and Dynamics
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the time evolution and equilibrium properties of a system of interacting particles. nih.govuantwerpen.be
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. scienceopen.com This allows for the study of dynamic processes such as phase transitions. For (ND4)Br, MD simulations can model the reorientational motion of the ND4+ ions and how this motion changes across the different phases of the material. By simulating the system at different temperatures, one can observe the spontaneous ordering of the ND4+ tetrahedra as the system cools, providing insight into the mechanism of the order-disorder phase transitions.
Monte Carlo (MC) simulations, on the other hand, use random sampling to generate a set of configurations of the system that are representative of a particular statistical ensemble (e.g., constant temperature and pressure). scienceopen.com The Metropolis algorithm is a common MC method where new configurations are generated by random displacements of particles, and these new configurations are accepted or rejected based on their energy. scienceopen.com MC simulations are particularly well-suited for studying equilibrium properties and phase transitions. northwestern.edu In the context of (ND4)Br, MC simulations can be used to calculate thermodynamic properties such as the free energy, entropy, and heat capacity as a function of temperature, allowing for the identification of phase transition points.
The combination of MD and MC methods provides a comprehensive picture of the phase transitions in (ND4)Br, from the atomistic dynamics to the macroscopic thermodynamic changes. uantwerpen.be
Phenomenological Models for Order-Disorder Transitions (e.g., Ising Model, Mean-Field Theory)
To understand the collective behavior of the ND4+ ions during an order-disorder phase transition, simplified theoretical models are often employed. These phenomenological models capture the essential physics of the transition without including all the atomistic details.
Mean-Field Theory (MFT) is a theoretical approach that simplifies the interactions within a many-body system. wikipedia.orgmagnetism.eu Instead of considering the interaction of a single particle with all other particles individually, MFT approximates these interactions with an average or "mean field" generated by all the other particles. wikipedia.org This reduces a complex many-body problem to a more tractable single-body problem. wikipedia.org In the case of (ND4)Br, the orientation of a given ND4+ tetrahedron is influenced by the average orientation of its neighbors. MFT can predict the existence of a critical temperature (Tc) below which a spontaneous ordering of the tetrahedra occurs. tugraz.at
The Ising Model is a mathematical model in statistical mechanics used to describe ferromagnetism. wikipedia.org It consists of a lattice of discrete "spins" that can be in one of two states (+1 or -1), representing, for example, the orientation of a magnetic moment. wikipedia.org This model can be adapted to describe order-disorder transitions in systems like (ND4)Br, where the two states of the "spin" can represent the two possible orientations of the ND4+ tetrahedron in the ordered phase. arxiv.org The model includes an interaction term between neighboring spins, which favors alignment. youtube.com The two-dimensional Ising model is one of the simplest statistical models to exhibit a phase transition. wikipedia.org While the one-dimensional Ising model does not have a phase transition, models in higher dimensions do. wikipedia.orgarxiv.org
These models, while simplified, provide a powerful framework for understanding the universal aspects of phase transitions, such as critical exponents that describe how various physical quantities behave near the transition temperature. aps.orgnih.govarxiv.orgaps.org
Prediction of High-Pressure Structural Stability and Properties
First-principles calculations are particularly valuable for predicting the behavior of materials under high pressure, a regime that can be challenging to access experimentally. By calculating the total energy of (ND4)Br in different crystal structures as a function of volume (or pressure), one can determine the relative stability of these phases.
The equation of state, which relates the pressure, volume, and temperature of a material, can be computed. From this, one can derive the bulk modulus, a measure of a substance's resistance to compression. Studies on related ammonium halides like NH4Br have shown that applying high pressure can induce phase transitions to new crystal structures. researchgate.netresearchgate.net For instance, investigations on NH4Br revealed a transition from a high-resistance to a low-resistance state at approximately 15 GPa. researchgate.net
Theoretical predictions for (ND4)Br under high pressure can explore:
Phase Transition Pressures: Identifying the pressures at which transitions between different solid phases (e.g., from the disordered phase II to the high-pressure phase V) occur. researchgate.net
Structural Parameters of High-Pressure Phases: Predicting the lattice constants and atomic positions of new, high-pressure phases.
Electronic and Vibrational Properties at High Pressure: Investigating how the band gap and phonon frequencies change with increasing pressure. For example, in NH4Br, the frequency shifts of lattice modes increase with pressure. researchgate.net
These theoretical studies on the high-pressure behavior of (ND4)Br are crucial for understanding its phase diagram and for guiding experimental investigations into its properties under extreme conditions. arxiv.orgmdpi.comnih.govarxiv.org
Advanced Research Applications of Nd4 Br As a Model System
Model System for Investigating Orientational Disorder and Hydrogen Bonding in Crystalline Solids
Ammonium (B1175870) bromide ((NH₄)Br) and its deuterated analogue ((ND₄)Br) exhibit several temperature-dependent structural phase transitions. These transitions are primarily driven by changes in the orientational ordering of the tetrahedral ammonium (ND₄⁺) ion within the crystal lattice. In its high-temperature phases, the ND₄⁺ tetrahedron is orientationally disordered, meaning it can occupy one of several equivalent orientations within the cubic unit cell. As the temperature is lowered, the system undergoes phase transitions to more ordered structures where the ND₄⁺ ions adopt specific, fixed orientations.
This behavior makes (ND₄)Br an exceptional model for studying orientational disorder. The transition from a disordered to an ordered state is a classic example of an order-disorder phase transition. Researchers can precisely track the changes in the ND₄⁺ orientation and the accompanying changes in the crystal's symmetry and physical properties.
Furthermore, the system is ideal for investigating hydrogen bonding (or in this case, deuterium (B1214612) bonding). The orientation and dynamics of the ND₄⁺ ion are governed by the N-D···Br hydrogen bonds that it forms with the surrounding bromide ions. acs.org Studying how these bonds change through the phase transitions provides fundamental insights into the nature of hydrogen bonding in crystalline solids, its role in determining crystal packing, and its influence on the collective properties of the material. nih.gov The well-defined crystal structure allows for detailed comparison between experimental observations and theoretical models of these interactions. capes.gov.br
Utilization in Neutron Scattering Experiments for Unambiguous Hydrogen/Deuterium Localization and Dynamics
Neutron scattering is a powerful technique for determining the structure and dynamics of materials. stfc.ac.ukwikipedia.org A key advantage of this method is its sensitivity to the isotopes of elements. While X-rays scatter from electrons, making it difficult to locate light atoms like hydrogen, neutrons scatter from atomic nuclei. Crucially, the neutron scattering lengths of hydrogen (¹H) and its isotope deuterium (²H or D) are very different and have opposite signs. nih.govnih.gov This large contrast makes deuterium highly "visible" in a neutron scattering experiment, whereas hydrogen's contribution can be almost "nulled" out in certain solvent mixtures. acs.orgnih.govcityu.edu.hk
The use of deuterated ammonium bromide, (ND₄)Br, leverages this principle to its fullest extent. In neutron diffraction experiments, the strong, coherent scattering from the deuterium nuclei allows for their precise localization within the crystal lattice. aip.org This provides an unambiguous determination of the orientation of the ND₄⁺ ion in its various phases. aps.orgaps.org
Furthermore, inelastic neutron scattering (INS) can be used to probe the dynamics of the ND₄⁺ ions. By analyzing the energy transfer between the neutrons and the sample, researchers can study the vibrational and rotational motions of the ammonium ions. The strong signal from deuterium makes it possible to clearly distinguish the librational (rocking) and translational modes of the ND₄⁺ tetrahedra, providing detailed information about the forces governing these movements and the energy landscape of the crystal. acs.org
Reference Compound in Solid-State Nuclear Magnetic Resonance Spectroscopy of Deuterated Species
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a vital tool for probing the structure and dynamics of solid materials at an atomic level. nih.govemory.edu In ssNMR, reference compounds are essential for calibrating chemical shift scales and for testing and optimizing experimental setups. While deuterated solvents are common references in liquid-state NMR, nih.gov well-characterized solid samples are needed for ssNMR.
(ND₄)Br serves as a useful reference compound in the solid-state NMR of deuterated species for several reasons:
Simple, Well-Defined Spectrum: As a highly crystalline and symmetric solid, (ND₄)Br provides a clean and predictable deuterium (²H) NMR spectrum. This simplicity is advantageous for calibrating the spectrometer and ensuring its proper performance.
Quadrupolar Interaction: Deuterium is a quadrupolar nucleus (spin I=1), and its interaction with the local electric field gradient provides information about the local structure and dynamics. The well-understood structure of (ND₄)Br allows for a clear interpretation of its deuterium NMR lineshape, making it a good model for understanding the effects of quadrupolar interactions in other, more complex solids. nih.gov
Chemical Shift Reference: The isotropic chemical shift of (ND₄)Br can be used as a secondary reference point for the deuterium chemical shift scale in solid-state experiments, similar to how tetramethylsilane (B1202638) (TMS) is used for ¹H and ¹³C NMR. chemie-brunschwig.ch
Probing Dynamics: The changes in the deuterium NMR spectrum of (ND₄)Br with temperature, which reflect the changes in the dynamics of the ND₄⁺ ion, can be used to test and validate new ssNMR experiments designed to probe molecular motion. aps.orgnih.gov
Contribution to Fundamental Understanding of Interionic Interactions and Phonon Dynamics in Ionic Crystals
Ionic crystals are solids composed of ions held together by electrostatic forces. quora.comsavemyexams.com Their collective atomic vibrations, known as phonons, are fundamental to many of their physical properties, such as thermal conductivity and heat capacity. The study of these vibrations is called lattice dynamics. aps.orgwhiterose.ac.ukdiva-portal.orgresearchgate.net
(ND₄)Br is a classic example of a simple diatomic ionic crystal (treating the ND₄⁺ ion as a single cation). It has been extensively used as a model system to develop and test theories of lattice dynamics. Researchers can measure the phonon dispersion curves —the relationship between the phonon's frequency and its momentum—using techniques like inelastic neutron scattering. libretexts.orgaps.org
These experimental curves provide a direct probe of the interionic forces within the crystal. researchgate.net Theoretical models, which approximate the potential energy of the crystal based on the interactions between the ions, can be used to calculate the expected phonon dispersion curves. nih.govaps.org By comparing the calculated curves with the experimental data for (ND₄)Br, physicists can refine their models of interionic interactions. This includes understanding the contributions from long-range Coulomb forces and short-range repulsive forces. The study of (ND₄)Br has thus been crucial for building a fundamental understanding of the forces that hold ionic crystals together and how these forces govern the collective motion of the atoms within them. researchgate.netresearchgate.net
Exploration of Tunable Material Functionalities via Isotopic Engineering
Isotopic engineering is the targeted modification of a material's properties by changing its isotopic composition. hrpub.org Substituting an element with one of its isotopes can subtly alter various physical properties because isotopes differ in mass and sometimes in nuclear spin. These changes can affect lattice parameters, phonon frequencies, and electron-phonon coupling. aps.orghrpub.org
The substitution of hydrogen with deuterium to create (ND₄)Br is a prime example of isotopic engineering. This substitution allows researchers to "tune" the properties of ammonium bromide and study the resulting effects. The primary differences arise from the mass difference between ¹H and ²H:
Vibrational Frequencies: The heavier deuterium atom leads to lower vibrational frequencies for the N-D bonds compared to the N-H bonds. This also affects the frequency of the collective lattice vibrations (phonons).
Zero-Point Energy: Due to the lower vibrational frequencies, the zero-point energy of the deuterated compound is lower. This can lead to small changes in bond lengths and lattice parameters.
Phase Transition Temperatures: The changes in lattice dynamics and intermolecular forces due to deuteration can shift the temperatures at which the orientational order-disorder phase transitions occur.
By comparing the properties of NH₄Br and (ND₄)Br, scientists can isolate and quantify the effects of isotopic substitution on the structural, dynamic, and thermodynamic properties of a simple ionic crystal. This provides fundamental knowledge that is applicable to the broader field of materials science, where isotopic engineering is being explored for applications in areas such as thermal management and quantum technologies. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
